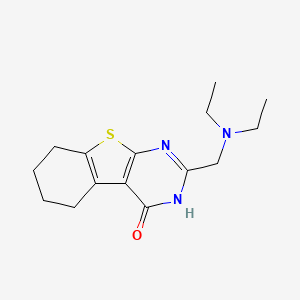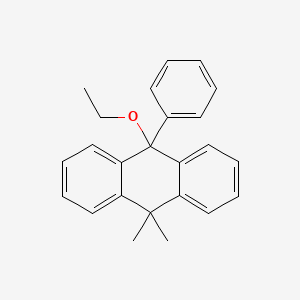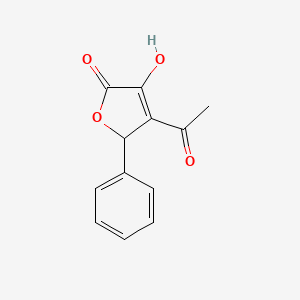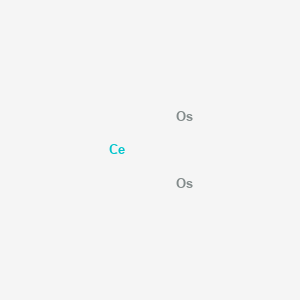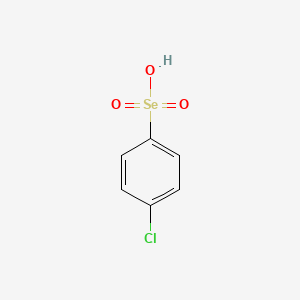
4-Chlorobenzene-1-selenonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzene-1-selenonic acid is an organoselenium compound characterized by the presence of a selenonic acid group attached to a chlorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzene-1-selenonic acid typically involves the introduction of a selenonic acid group to a chlorobenzene ring. One common method includes the reaction of 4-chlorobenzeneselenol with an oxidizing agent such as hydrogen peroxide or nitric acid to form the selenonic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-Chlorobenzene-1-selenonic acid undergoes various chemical reactions, including:
Oxidation: The selenonic acid group can be further oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenonic acid group to selenol or selenide derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-Chlorobenzene-1-selenonic acid has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 4-Chlorobenzene-1-selenonic acid involves its ability to participate in redox reactions. The selenonic acid group can undergo oxidation and reduction, allowing it to act as a redox mediator. This property is particularly useful in biological systems where redox balance is crucial. The compound may target specific enzymes or proteins involved in redox processes, thereby influencing cellular functions.
類似化合物との比較
Similar Compounds
4-Chlorobenzenesulfonic acid: Similar structure but contains a sulfonic acid group instead of a selenonic acid group.
4-Chlorobenzeneselenol: Contains a selenol group instead of a selenonic acid group.
Uniqueness
4-Chlorobenzene-1-selenonic acid is unique due to the presence of the selenonic acid group, which imparts distinct redox properties compared to its sulfonic and selenol analogs. This makes it particularly valuable in applications requiring redox mediation and antioxidant activity.
特性
CAS番号 |
10504-56-0 |
|---|---|
分子式 |
C6H5ClO3Se |
分子量 |
239.52 g/mol |
IUPAC名 |
4-chlorobenzeneselenonic acid |
InChI |
InChI=1S/C6H5ClO3Se/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) |
InChIキー |
CCOCYTWLKIPPJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1Cl)[Se](=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


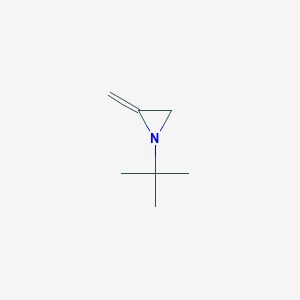
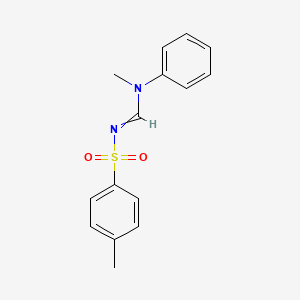
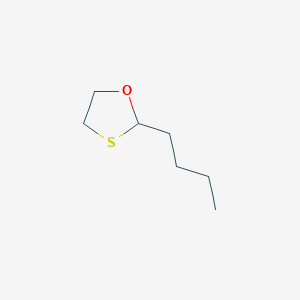




![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
